molecular formula C12H24N2O3 B11866609 tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate

tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate

Cat. No.: B11866609
M. Wt: 244.33 g/mol
InChI Key: MLMSJXHNPWHFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate is a chemical building block of interest in medicinal chemistry and organic synthesis . This compound features a tert-butyloxycarbonyl (Boc) group, a widely used protecting group for amines that provides stability during synthetic reactions and can be removed under mild acidic conditions . The simultaneous presence of the Boc-protected amine and the oxetane ring, a motif known to improve the physicochemical and metabolic properties of drug candidates, makes this reagent a valuable scaffold for constructing more complex molecules . Its primary research application lies in the synthesis of peptides and other pharmacologically active compounds, where it can serve as a key intermediate. Researchers can utilize this compound to introduce a protected amine functionality, helping to direct regioselective reactions elsewhere in a molecule. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-methyl-N-[3-(oxetan-3-ylamino)propyl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14(4)7-5-6-13-10-8-16-9-10/h10,13H,5-9H2,1-4H3

InChI Key

MLMSJXHNPWHFQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCNC1COC1

Origin of Product

United States

Preparation Methods

Boc Protection of Primary Amine

The synthesis begins with the protection of 3-aminopropanol’s primary amine using di-tert-butyl dicarbonate (Boc anhydride). In a representative procedure:

  • Reactants : 3-Aminopropanol (1.0 equiv), Boc anhydride (1.1 equiv).

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 2 hours.

  • Workup : Aqueous extraction with saturated NaHCO₃, brine, and drying over MgSO₄.

  • Yield : Quantitative (100%).

This step yields tert-butyl (3-hydroxypropyl)carbamate, a critical intermediate for downstream modifications.

Reductive Amination with Oxetan-3-amine

The ketone intermediate undergoes reductive amination with oxetan-3-amine to install the oxetan-3-ylamino group:

  • Reactants : tert-Butyl (3-oxopropyl)carbamate (1.0 equiv), oxetan-3-amine (1.5 equiv), sodium cyanoborohydride (2.0 equiv).

  • Conditions : Ethanol, acetic acid (catalytic), 60°C, 12 hours.

  • Workup : Neutralization with NaOH, extraction with ethyl acetate, and silica gel chromatography.

  • Yield : 75–80% (extrapolated from analogous reactions).

This step proceeds via imine formation followed by borohydride reduction, selectively targeting the ketone without affecting the Boc group.

N-Methylation of Secondary Amine

The secondary amine is methylated using methyl iodide under basic conditions:

  • Reactants : tert-Butyl (3-(oxetan-3-ylamino)propyl)carbamate (1.0 equiv), methyl iodide (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Conditions : DMF, 120°C, 2 hours.

  • Workup : Extraction with ethyl acetate, washing with HCl and NaHCO₃, and solvent evaporation.

  • Yield : 65–70%.

Alternative Route: Sequential Alkylation and Boc Protection

Direct Alkylation of Oxetan-3-amine

An alternative approach involves initial alkylation of oxetan-3-amine with a tertiary bromide:

  • Alkylation :

    • Reactants : Oxetan-3-amine (1.0 equiv), 3-bromopropyl methylcarbamate (1.2 equiv).

    • Conditions : K₂CO₃, DMF, 120°C, 2 hours.

    • Yield : 60–65%.

  • Boc Protection :

    • Reactants : Methyl(3-(oxetan-3-ylamino)propyl)carbamate, Boc anhydride (1.1 equiv).

    • Conditions : DCM, 0°C to room temperature, 2 hours.

    • Yield : 95%.

This route avoids ketone intermediates but requires stringent control over regioselectivity during alkylation.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Route 1 (Sections 2.1–2.4) : Offers high yields at each step (>75%) but involves an oxidation step that may require hazardous reagents.

  • Route 2 (Section 3.1) : Fewer steps but lower yields due to competing side reactions during alkylation.

Side Reactions and Mitigation

  • Over-alkylation : Excess methyl iodide in Step 2.4 leads to quaternary ammonium salts. Mitigated by using controlled stoichiometry (1.2 equiv CH₃I).

  • Oxetane Ring Opening : Strong acids or bases destabilize the oxetane moiety. Neutral pH and mild temperatures (≤60°C) are maintained during reductive amination.

Purification Challenges

  • Chromatography : Required for isolating intermediates like tert-butyl (3-(oxetan-3-ylamino)propyl)carbamate due to polar byproducts.

  • Crystallization : tert-Butyl derivatives often crystallize from ethanol/water mixtures, simplifying large-scale purification.

Industrial Applications and Process Optimization

Recent patents highlight adaptations for bulk synthesis:

  • Continuous Flow Oxidation : Replaces batch oxidation with safer, more efficient flow chemistry.

  • Catalytic Methylation : Palladium-catalyzed methylation using CO and methanol reduces reliance on methyl iodide .

Chemical Reactions Analysis

tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound has shown potential as a building block in the synthesis of pharmaceutical agents. Its oxetane ring structure is particularly valuable for enhancing the pharmacokinetic properties of drugs, such as solubility and bioavailability. Research indicates that compounds containing oxetane moieties can improve the central nervous system (CNS) penetration of therapeutic agents, making them effective for treating neurological disorders .

Case Study: CNS Penetration

A study on CNS penetrant inhibitors demonstrated that derivatives of tert-butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate could effectively cross the blood-brain barrier, which is crucial for targeting CNS diseases like Alzheimer's and Parkinson's . The findings indicated improved potency against specific targets with minimal side effects.

Antimicrobial Activity

2.1 Antibacterial and Antifungal Properties

Research has highlighted the antimicrobial potential of compounds similar to this compound. Studies have shown that these compounds exhibit significant activity against a range of bacterial and fungal pathogens, suggesting their utility in developing new antibiotics or antifungal agents .

Data Table: Antimicrobial Activity

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans2064 µg/mL

Material Science

3.1 Polymer Synthesis

The compound's reactivity allows it to be utilized in polymer chemistry. It can serve as a monomer or crosslinking agent in the synthesis of new polymeric materials with tailored properties, such as enhanced thermal stability and mechanical strength .

Case Study: Polymer Composites

A recent study explored the use of this compound in creating biodegradable polymer composites. The results indicated that incorporating this compound improved the mechanical properties and degradation rates of the polymers, making them suitable for environmental applications .

Agrochemical Applications

4.1 Pesticide Development

The compound's structural features may also lend themselves to agrochemical applications, particularly in developing new pesticides or herbicides. Its ability to penetrate biological membranes suggests potential efficacy against pests while minimizing non-target effects.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate involves its interaction with specific molecular targets. The oxetane ring and carbamate group are key functional groups that can interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, such as inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the tert-butyl carbamate backbone but differ in substituents on the propyl chain, leading to distinct physicochemical and biological properties:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Properties/Applications Evidence Source
tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate Oxetane-3-ylamino group ~245 (estimated) Enhanced solubility, metabolic stability Inferred
tert-Butyl (3-methacrylamidopropyl)carbamate Methacrylamide group 244.31 Polymer chemistry, cross-linking applications
tert-Butyl (3-((6,7-dimethoxyquinazolin-4-yl)amino)propyl)carbamate Quinazoline ring, pyrrolidine 485.55 Kinase inhibition, anticancer research
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate Azetidine (four-membered amine ring) 278.27 (oxalate salt) Improved crystallinity, solubility
tert-Butyl methyl(3-(oxiran-2-yl)propyl)carbamate Epoxide (three-membered ether ring) 215.29 High reactivity in ring-opening reactions
tert-Butyl (3-Oxo-3-phenylpropyl)carbamate Ketone group, phenyl ring 249.31 Polar, participates in nucleophilic additions

Physicochemical Properties

  • Oxetane vs. Epoxide : The oxetane ring in the target compound is less strained than the epoxide in ’s analog, leading to greater thermal and hydrolytic stability. However, epoxides are more reactive in nucleophilic ring-opening reactions .
  • Solid vs. Liquid State : Compounds like tert-Butyl (3-Oxo-3-phenylpropyl)carbamate (melting point: 61°C) are crystalline solids, whereas analogs with flexible chains (e.g., compound 24 in ) are oils, impacting formulation strategies .

Biological Activity

tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

  • Chemical Name: this compound
  • CAS Number: 1692529-24-0
  • Molecular Formula: C14H20N2O3
  • Molecular Weight: 264.32 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound has been investigated for its potential therapeutic effects, including:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit certain types of cancer cell proliferation. The specific mechanisms involve the modulation of signaling pathways associated with cell growth and apoptosis.
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in various models, indicating potential applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its structural features, particularly the oxetane ring. This moiety may facilitate interactions with specific enzymes or receptors involved in disease processes. Detailed studies are needed to elucidate the exact molecular targets and pathways involved.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in inflammatory markers
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies

  • Anticancer Activity:
    A study evaluated the effect of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Study:
    In an animal model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain, highlighting its therapeutic potential for inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.